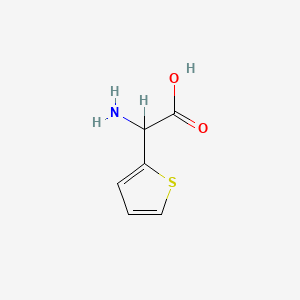

(R)-2-Thienylglycine

説明

Significance of Thiophene-Based Compounds in Medicinal Chemistry and Materials Science

Thiophene (B33073), a five-membered heterocyclic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry. nih.govwisdomlib.org Its derivatives have garnered considerable attention from researchers due to their diverse and potent pharmacological activities. researchgate.netresearcher.lifecognizancejournal.com The thiophene nucleus is a key component in numerous commercially available drugs, highlighting its importance in the pharmaceutical industry. encyclopedia.pubnih.gov

Thiophene-based compounds exhibit a wide spectrum of biological activities, including:

Antimicrobial nih.gov

Anti-inflammatory encyclopedia.pubnih.gov

Anticancer nih.govcognizancejournal.com

Antiviral researcher.lifecognizancejournal.com

Anticonvulsant researcher.lifecognizancejournal.com

Antihypertensive researcher.lifecognizancejournal.com

The versatility of the thiophene ring allows for a wide range of chemical modifications, enabling the synthesis of a vast library of compounds with varying biological properties. researchgate.net Beyond medicine, thiophene derivatives are also crucial in materials science, finding applications as corrosion inhibitors, in the fabrication of organic light-emitting diodes (OLEDs), and in the development of electronic and optoelectronic devices. nih.govnih.govtaylorandfrancis.com

Table 1: Examples of Marketed Drugs Containing a Thiophene Moiety

| Drug Name | Therapeutic Class |

| Olanzapine | Antipsychotic encyclopedia.pub |

| Clopidogrel | Antiplatelet encyclopedia.pub |

| Sertaconazole | Antifungal encyclopedia.pub |

| Ticlopidine | Antiplatelet encyclopedia.pub |

| Dorzolamide | Antiglaucoma encyclopedia.pub |

Overview of Alpha-Amino Acids Bearing Heterocyclic Moieties

Alpha-amino acids are the fundamental building blocks of proteins and play a crucial role in numerous biological processes. researchgate.net The incorporation of heterocyclic rings into the side chains of alpha-amino acids has emerged as a powerful strategy in drug discovery and the development of novel materials. researchgate.nettaylorfrancis.comappleacademicpress.com These modified amino acids can confer unique structural and functional properties to peptides and other molecules. researchgate.net

The conjugation of amino acids with heterocyclic compounds can lead to derivatives with enhanced biological activity, improved bioavailability, and reduced toxicity. researchgate.net This approach has been successfully employed to develop new therapeutic agents with a range of pharmacological effects. researchgate.net Heterocyclic amino acids also serve as important building blocks for the synthesis of more complex heterocyclic systems and peptidomimetics. researchgate.net

Research Trajectories and Future Prospects for Amino-thiophen-2-YL-acetic Acid

Research into Amino-thiophen-2-YL-acetic acid and its derivatives is an active and promising area of investigation. Recent studies have focused on its potential as a lead compound for the inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation and cancer. frontiersin.orgnih.gov

A study involving in silico screening and chemical synthesis identified 2-(thiophen-2-yl)acetic acid as a suitable platform for developing potent mPGES-1 inhibitors. frontiersin.orgnih.gov This research highlights the potential of this scaffold in the design of novel anti-inflammatory and anticancer agents. frontiersin.org Furthermore, the synthesis of novel amide derivatives by reacting 2-(thiophen-2-yl)acetic acid with other heterocyclic compounds has been explored, leading to the creation of molecules with potential antioxidant and antimicrobial activities. acs.org

The future of research on Amino-thiophen-2-YL-acetic acid is likely to involve several key directions:

Expansion of the chemical space: The synthesis and evaluation of a wider range of derivatives to explore the structure-activity relationships for various biological targets.

Investigation of new therapeutic applications: Exploring the potential of these compounds in other disease areas beyond inflammation and cancer.

Development of novel synthetic methodologies: Devising more efficient and sustainable methods for the synthesis of Amino-thiophen-2-YL-acetic acid and its analogues.

Application in materials science: Investigating the potential of these compounds in the development of new functional materials.

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-amino-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMSKXASROPJNG-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315311 | |

| Record name | L-(2-Thienyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65058-23-3, 43189-45-3 | |

| Record name | L-(2-Thienyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65058-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Thienylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043189453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Thienylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065058233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(2-Thienyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-thienylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Amino Thiophen 2 Yl Acetic Acid and Its Derivatives

Classical Synthetic Routes to Alpha-Amino Acids with Thiophene (B33073) Moieties

The introduction of an amino group to a thiophene-containing acetic acid structure is a key step in forming the target compound. While direct amination can be challenging, classical methods for α-amino acid synthesis can be adapted. These often involve multi-step sequences. For instance, a common strategy begins with a thiophene derivative, which is then subjected to reactions that build the α-amino acid functionality.

One such classical approach is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with a mixture of ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. Adapting this to thiophene-containing starting materials would provide a route to the desired amino acid. Another established method is the Bucherer-Bergs reaction, which utilizes a ketone or aldehyde, ammonium (B1175870) carbonate, and potassium cyanide to form a hydantoin, which is then hydrolyzed to the amino acid.

More modern approaches often employ catalytic methods. For example, visible-light-driven oxidative α-C(sp³)-H alkylation of N-arylated glycine (B1666218) derivatives with alkyl-dihydropyridines can produce unnatural amino acids. organic-chemistry.org Additionally, cobalt-catalyzed aza-Barbier reactions of dehydroglycines with alkyl halides offer a pathway to unnatural α-amino esters with high enantioselectivity. organic-chemistry.org These catalytic methods represent more advanced and efficient alternatives to the classical routes.

Gewald Reaction Applications in 2-Aminothiophene Derivative Synthesis

The Gewald reaction is a powerful and widely used method for the synthesis of polysubstituted 2-aminothiophenes. researchgate.netorganic-chemistry.orgwikipedia.orgscispace.com This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.orgderpharmachemica.com The reaction is highly versatile due to the ready availability of starting materials and the generally mild reaction conditions. researchgate.netscispace.com

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl compound and the activated nitrile to form a stable intermediate. wikipedia.org The exact mechanism of the subsequent addition of elemental sulfur is not fully elucidated but is believed to proceed through an intermediate that then cyclizes and tautomerizes to yield the final 2-aminothiophene product. wikipedia.org Microwave irradiation has been shown to improve reaction yields and reduce reaction times. wikipedia.org

This reaction has been successfully applied to synthesize a variety of 2-aminothiophene derivatives. For example, novel 3-acetyl-2-aminothiophenes have been prepared from cyanoacetone and 1,4-dithianyl-2,5-diols using a modified Gewald reaction. nih.gov The reaction can also be performed under solvent-free conditions with microwave assistance, providing an efficient route to 2-amino-thiophene-3-carboxylic derivatives. researchgate.net

The following table provides examples of starting materials and the resulting 2-aminothiophene derivatives synthesized via the Gewald reaction:

| Carbonyl Compound | Activated Nitrile | Resulting 2-Aminothiophene Derivative | Reference |

| Ketone/Aldehyde | α-Cyanoester | Polysubstituted 2-amino-thiophene | wikipedia.org |

| Cyanoacetone | 1,4-Dithianyl-2,5-diols | 3-Acetyl-2-aminothiophenes | nih.gov |

| Ketones | Cyanoacetates/Cyanoacetamides | 2-Amino-thiophene-3-carboxylic derivatives | researchgate.net |

| Acetophenone derivatives | Malononitrile | 2-Amino-4-phenylthiophene-3-carbonitrile derivatives | sciforum.net |

N-Acylation Reactions Utilizing Activated 2-(Thiophen-2-yl)acetic Acid

N-acylation is a key transformation for derivatizing the amino group of amino-thiophen-2-yl-acetic acid and related compounds. This reaction typically involves the use of an activated form of 2-(thiophen-2-yl)acetic acid, most commonly the corresponding acyl chloride.

2-(Thiophen-2-yl)acetyl chloride is a crucial intermediate for N-acylation reactions. nbinno.com It is typically synthesized by reacting 2-(thiophen-2-yl)acetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. nbinno.comacs.orgchemicalbook.com The reaction with thionyl chloride is often carried out by heating the mixture, for example, at 40-50°C for several hours. nbinno.comchemicalbook.com Following the reaction, the excess thionyl chloride and any low-boiling impurities are removed by distillation under reduced pressure to yield the desired 2-(thiophen-2-yl)acetyl chloride. nbinno.comchemicalbook.com This acyl chloride is a moisture-sensitive and corrosive liquid that reacts with water. nbinno.comnih.gov

The synthesized 2-(thiophen-2-yl)acetyl chloride can then be reacted with various heterocyclic amines to form the corresponding amide derivatives. acs.orgresearchgate.net This reaction is typically carried out in the presence of a base, such as triethylamine, in an appropriate solvent like tetrahydrofuran (B95107) (THF). acs.orgresearchgate.net The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide involves the reaction of 2-(thiophen-2-yl)acetyl chloride with 2-aminothiophene-3-carbonitrile (B183302) in the presence of triethylamine. acs.org Similarly, a range of heterocyclic amide derivatives have been prepared by reacting 2-(thiophen-2-yl)acetyl chloride with different heterocyclic amines. researchgate.net

The general reaction scheme for the N-acylation is as follows:

2-(Thiophen-2-yl)acetyl chloride + Heterocyclic Amine → Heterocyclic Amide Derivative + HCl

The following table provides examples of heterocyclic amines used in N-acylation reactions with 2-(thiophen-2-yl)acetyl chloride and the resulting amide products.

| Heterocyclic Amine | Resulting Amide Derivative | Reference |

| 2-Aminothiophene-3-carbonitrile | N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | acs.org |

| Various heterocyclic amines | Heterocyclic amide derivatives (I-IV) | researchgate.net |

| 2-Phenylamino-4-(2-phenylamino-acetamido)thiophene-3-carboxamide | 5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-phenylamino-acetamido)thiophene-3-carboxamide | nih.gov |

| 2-Phenylamino-4-(2-(4-bromophenyl)amino-acetamido)thiophene-3-carboxamide | 4-[2-(4-Bromophenyl)amino-acetamido]-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide | nih.gov |

Synthesis of Salts of Amino-thiophen-2-YL-acetic Acid Derivatives

The basic amino group and the acidic carboxylic acid group of amino-thiophen-2-yl-acetic acid and its derivatives allow for the formation of various salts. These salts can exhibit different physical and chemical properties, such as solubility and stability, compared to the parent compounds.

The synthesis of salts typically involves reacting the amino-thiophen-2-yl-acetic acid derivative with a suitable acid or base. For example, reaction with a strong acid like hydrochloric acid would protonate the amino group to form a hydrochloride salt. Conversely, reaction with a base like sodium hydroxide (B78521) would deprotonate the carboxylic acid group to form a sodium salt.

Research has been conducted on the synthesis of various derivatives of 2-(thiophen-2-yl)acetic acid, which can then be used to form salts. For example, a series of 2-(4-substituted-phenyl)thiophen-2-yl)acetic acid derivatives have been synthesized and characterized. nih.gov These compounds, possessing a carboxylic acid group, can readily be converted into their corresponding salts.

Novel Synthetic Approaches and Catalyst Systems

Research into the synthesis of thiophene-containing compounds, including amino acids, is ongoing, with a focus on developing more efficient and selective methods. Novel catalysts and synthetic strategies are continuously being explored.

For instance, the development of a dehydrogenative coupling process of α-amino acid Schiff bases with hydrocarbon feedstocks using a copper(I) tert-butoxide complex offers a modern approach to α,α-disubstituted α-amino acid derivatives. elsevierpure.com This method can be photoinduced with blue LED radiation, allowing the reaction to proceed without external heating. elsevierpure.com

In the realm of thiophene synthesis itself, rhodium-catalyzed transannulation reactions between 1,2,3-thiadiazoles and alkynes provide a highly efficient and regioselective route to highly substituted thiophenes. organic-chemistry.org Furthermore, the use of N-heterocyclic selone catalysis in the [2σ + 2π] cycloaddition of bicyclo[1.1.0]butanes demonstrates the potential of novel catalyst systems in constructing complex molecular architectures. acs.org

The direct C-H arylation of thiophenes using palladium catalysts is another area of active research, enabling the coupling of aryl or heteroaryl bromides with thiophenes bearing various functional groups. organic-chemistry.org These advanced catalytic systems and synthetic methodologies hold promise for the future synthesis of complex amino-thiophen-2-yl-acetic acid derivatives with greater efficiency and control.

Stereoselective Synthesis of Enantiomeric Forms: (R)- and (S)-Amino-thiophen-2-YL-acetic Acid

The biological activity of chiral molecules is often confined to a single enantiomer, making the development of stereoselective synthetic routes to access enantiomerically pure compounds a critical endeavor in medicinal and pharmaceutical chemistry. For Amino-thiophen-2-YL-acetic acid, the preparation of its individual (R)- and (S)-enantiomers has been approached through various stereoselective strategies, primarily focusing on enzymatic kinetic resolution and the use of chiral auxiliaries. These methods aim to overcome the challenge of controlling the stereochemistry at the α-carbon of the amino acid.

One of the most effective and widely employed methods for obtaining enantiomerically pure amino acids is enzymatic kinetic resolution. This technique leverages the inherent stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For the resolution of racemic amino-thiophen-2-yl-acetic acid, enzymes such as penicillin G acylase have shown significant potential. virginia.edumuni.czresearchgate.net

Lipases are another class of enzymes utilized for the kinetic resolution of amino acid esters. nih.goviipseries.org In this approach, a racemic ester of amino-thiophen-2-yl-acetic acid would be subjected to lipase-catalyzed hydrolysis. The lipase (B570770) would selectively hydrolyze one enantiomer of the ester, for example, the (S)-ester, to the corresponding (S)-amino acid, leaving the (R)-ester intact. The resulting amino acid and ester can then be separated.

Another powerful strategy for stereoselective synthesis is the use of chiral auxiliaries. iscnagpur.ac.in A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a chemical transformation to occur with high diastereoselectivity. iscnagpur.ac.inyoutube.com After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. While specific examples for the synthesis of amino-thiophen-2-yl-acetic acid using this method are not extensively detailed in the reviewed literature, the general principles of asymmetric synthesis suggest its applicability. For instance, a chiral auxiliary, such as a derivative of pseudoephedrine or an oxazolidinone, could be attached to a glycine enolate equivalent, which is then reacted with a thiophene-containing electrophile. The steric hindrance imposed by the chiral auxiliary would favor one diastereomeric product, which upon cleavage of the auxiliary would yield the desired enantiomer of amino-thiophen-2-yl-acetic acid.

The following table summarizes the key aspects of these stereoselective synthetic approaches:

| Method | Key Principle | Starting Material (Example) | Key Reagent/Catalyst | Product(s) |

| Enzymatic Kinetic Resolution (Penicillin G Acylase) | Enantioselective hydrolysis of an N-acylated amino acid. | Racemic N-phenylacetyl-amino-thiophen-2-yl-acetic acid | Penicillin G Acylase | (S)-Amino-thiophen-2-YL-acetic acid and (R)-N-phenylacetyl-amino-thiophen-2-yl-acetic acid |

| Enzymatic Kinetic Resolution (Lipase) | Enantioselective hydrolysis of an amino acid ester. | Racemic methyl amino-thiophen-2-yl-acetate | Lipase | (S)-Amino-thiophen-2-YL-acetic acid and (R)-methyl amino-thiophen-2-yl-acetate |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereoselective bond formation. | Glycine derivative attached to a chiral auxiliary (e.g., Evans oxazolidinone) | Thiophene-2-carboxaldehyde or a derivative | Diastereomerically enriched intermediate, leading to either (R)- or (S)-Amino-thiophen-2-YL-acetic acid after auxiliary removal. |

Table 1. Overview of Stereoselective Synthetic Methodologies

Detailed research findings on the application of these methods to Amino-thiophen-2-YL-acetic acid would provide specific reaction conditions, yields, and, most importantly, the enantiomeric excess (ee) achieved for each enantiomer. Such data is crucial for evaluating the practicality and efficiency of each synthetic route for producing the optically pure forms of this important chemical compound.

Advanced Spectroscopic and Analytical Characterization in Amino Thiophen 2 Yl Acetic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Detailed experimental ¹H and ¹³C NMR data for Amino-thiophen-2-YL-acetic acid are not available in the surveyed literature.

Specific chemical shifts, coupling constants, and integration values for the proton environments of Amino-thiophen-2-YL-acetic acid have not been publicly reported.

Specific chemical shifts for the carbon skeleton of Amino-thiophen-2-YL-acetic acid are not documented in available research.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An experimental FT-IR spectrum detailing the characteristic vibrational frequencies for the functional groups in Amino-thiophen-2-YL-acetic acid is not available.

Elemental Analysis for Empirical Formula Determination

Published reports containing the experimental elemental analysis (e.g., percentages of Carbon, Hydrogen, Nitrogen, and Sulfur) to confirm the empirical formula of Amino-thiophen-2-YL-acetic acid could not be located.

Single Crystal X-ray Crystallography for Solid-State Structure

There are no available reports on the single-crystal X-ray diffraction analysis of Amino-thiophen-2-YL-acetic acid.

Without crystallographic data, a description of the crystal packing, hydrogen bonding network, and potential π-π stacking interactions in the solid state of Amino-thiophen-2-YL-acetic acid is not possible.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) in Purity Assessment and Molecular Weight Confirmation

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) stands as a cornerstone analytical technique in the research and development of Amino-thiophen-2-YL-acetic acid and its derivatives. This powerful hyphenated method combines the superior separation capabilities of HPLC with the highly sensitive and specific detection provided by mass spectrometry, enabling rigorous purity assessment and unambiguous molecular weight confirmation of synthesized compounds.

In the analysis of thiophene-based compounds, reversed-phase HPLC is frequently employed. This chromatographic technique utilizes a non-polar stationary phase, typically a C8 or C18 alkyl-silica column, and a polar mobile phase. A common mobile phase composition for these analyses is a gradient mixture of water and acetonitrile (B52724), often with a small percentage of an acid like trifluoroacetic acid (TFA) added to improve peak shape and resolution. The gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is crucial for separating the target compound from starting materials, reagents, and potential side-products. The purity of the final products in such analyses is often found to be greater than 98%, as determined by the relative peak area in the HPLC chromatogram. nih.gov

Following separation by HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the ionization of the analyte directly from the liquid phase into the gas phase, minimizing fragmentation and preserving the molecular ion. This is particularly important for the accurate determination of the molecular weight. The mass analyzer, such as a Quadrupole Time-of-Flight (Q-ToF) instrument, then separates the ions based on their mass-to-charge ratio (m/z), providing precise mass information.

For Amino-thiophen-2-YL-acetic acid, the theoretical molecular weight is 157.19 g/mol . medchemexpress.com In a typical HPLC-MS analysis, the compound would be expected to produce a prominent ion corresponding to its protonated molecule [M+H]⁺ at an m/z of approximately 158.197. The high-resolution mass measurement capabilities of modern mass spectrometers allow for the experimental determination of the m/z value to several decimal places, which can then be compared to the calculated exact mass of the elemental formula (C₆H₇NO₂S).

The detailed research findings from studies on related thiophene (B33073) acetic acid derivatives illustrate the practical application of this technique. For instance, in the synthesis of various derivatives, analytical reversed-phase HPLC was performed on an Agilent Technologies 1200 Series system using a Nucleodur C8 column. nih.gov The separation was achieved with a binary solvent system of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B). nih.gov The final products were characterized by ESI-MS to confirm their identity. nih.gov

The data generated from these analyses are typically presented in tables that summarize the key findings for each compound, including retention time (tR) from the HPLC separation and the mass-to-charge ratio (m/z) from the mass spectrometric analysis.

Table 1: Representative HPLC-MS Data for Thiophene Acetic Acid Derivatives

| Compound | Retention Time (t R) [min] | Calculated m/z | Found m/z [M-H] + | Purity by HPLC [%] |

|---|---|---|---|---|

| 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic Acid | 35.3 | 322.38 | 321.07 | >98 |

| 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic Acid | 36.3 | - | - | >98 |

| 2-(4-(4-(phenoxymethyl)phenyl)thiophen-2-yl)acetic Acid | 37.8 | - | - | >98 |

| 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid | 39.3 | - | - | >98 |

Data is illustrative and based on derivatives of 2-(thiophen-2-yl)acetic acid. nih.gov

Table 2: HPLC-MS Parameters for Analysis of Thiophene Derivatives

| Parameter | Specification |

|---|---|

| HPLC System | Agilent Technologies 1200 Series |

| Column | Nucleodur, C8 reversed-phase (100 mm × 2 mm, 4 µM, 80 Å) |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in CH₃CN |

| Flow Rate | 1 mL/min |

| Detection (UV) | 220/240 nm |

| Mass Spectrometer | Q-ToF Premiere instrument (Waters, Co.) with ESI source |

This table represents a typical setup for the analysis of thiophene acetic acid derivatives. nih.gov

Computational Chemistry and Theoretical Investigations of Amino Thiophen 2 Yl Acetic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to examine the electronic properties of molecules. By calculating the electron density, DFT can determine the ground-state energy, molecular geometry, and other critical parameters that govern the molecule's behavior. For derivatives of thiophene (B33073), DFT calculations are frequently employed to understand their structure and reactivity. scienceacademique.com

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. growingscience.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap implies that less energy is required to excite an electron, suggesting higher reactivity and a greater ease of intramolecular charge transfer. nih.gov

For Amino-thiophen-2-YL-acetic acid, the presence of the electron-donating amino group and the thiophene ring, along with the electron-withdrawing carboxylic acid group, creates a complex electronic environment. Theoretical calculations on analogous compounds help in predicting these values.

Table 1: Predicted Frontier Molecular Orbital Properties for Amino-thiophen-2-YL-acetic Acid Note: These values are illustrative, based on typical results for similar aromatic amino acid derivatives calculated using DFT methods like B3LYP/6-31G(d).

| Parameter | Predicted Value (eV) | Implication |

| EHOMO | -6.15 eV | Indicates the energy of the highest energy electrons available for donation. |

| ELUMO | -1.25 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| Energy Gap (ΔE) | 4.90 eV | A moderate gap suggesting a balance of stability and reactivity, typical for drug-like molecules. nih.govnih.gov |

The distribution of these orbitals is also significant. The HOMO is typically localized on the electron-rich thiophene ring and the amino group, while the LUMO is often centered on the carboxylic acid moiety, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. proteopedia.org It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are fundamental. proteopedia.org The map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For Amino-thiophen-2-YL-acetic acid, an MEP map would be expected to show:

Negative Potential (Red): Concentrated around the oxygen atoms of the carboxylic acid group, making them primary sites for hydrogen bond donation and interaction with positive charges.

Positive Potential (Blue): Located around the hydrogen atoms of the protonated amino group (-NH3+), identifying them as strong hydrogen bond donors.

Varied Potential: The surface of the thiophene ring would display a more complex potential distribution due to the heteroatom (sulfur) and its aromatic nature, influencing π-π stacking and other non-covalent interactions.

Studies on similar aminothiophene derivatives confirm that MEP analysis effectively identifies these reactive sites. researchgate.net

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mechanism of action. nih.gov

Docking simulations calculate a "docking score," often expressed as binding affinity in kcal/mol, which estimates the strength of the ligand-receptor interaction. researchgate.net A more negative value indicates a stronger, more favorable binding. The simulation also predicts the binding pose and the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and ionic bonds with key amino acid residues in the protein's active site. nih.gov

While specific docking studies for Amino-thiophen-2-YL-acetic acid are not widely published, studies on structurally related thiophene derivatives against various protein targets provide a model for its expected behavior.

Table 2: Illustrative Molecular Docking Results for a Thiophene Derivative Data modeled after docking studies of similar heterocyclic compounds against protein targets. nih.govresearchgate.net

| Protein Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Hypothetical Kinase | -6.5 | LYS-7, GLU-9, PHE-15 | Hydrogen Bond, Ionic Bond, Hydrophobic (π-π stacking) |

| Hypothetical Protease | -5.8 | ILE-8, VAL-14, TRP-25 | Hydrophobic, Hydrogen Bond |

These interactions are critical for the molecule's biological activity. The amino group and carboxylic acid are prime candidates for forming strong hydrogen bonds and salt bridges, while the thiophene ring can engage in hydrophobic or π-stacking interactions with aromatic residues like Phenylalanine (PHE) or Tryptophan (TRP).

While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations are used to assess the stability and dynamics of the ligand-protein complex over time. researchgate.net By simulating the movements of all atoms in the complex in a solvated environment, MD can validate the docking results and provide deeper insights.

Key metrics for analyzing stability include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are tracked over the simulation time. A stable RMSD value after an initial equilibration period suggests that the complex has reached a stable conformation and the ligand does not dissociate from the binding pocket. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each amino acid residue to identify flexible and rigid regions of the protein. Significant changes in the fluctuation of residues in the binding site upon ligand binding can indicate an induced-fit mechanism or highlight key residues for the interaction. researchgate.net

Studies on ligand-protein complexes show that stable binding is characterized by the ligand maintaining key hydrogen bonds and hydrophobic contacts throughout the simulation. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Beyond studying ligand-protein complexes, MD simulations are also used to investigate the conformational landscape of Amino-thiophen-2-YL-acetic acid itself in solution. nih.gov A molecule is not static but exists as an ensemble of different conformations, and understanding its flexibility is important for predicting its behavior.

MD simulations can explore:

Rotational Isomers: The molecule has several rotatable bonds, including the bond connecting the thiophene ring to the chiral carbon and the bonds within the acetic acid group. The simulation can reveal the preferred dihedral angles and the energy barriers between different rotational states.

Carboxylic Acid Conformation: The carboxyl group itself can exist in different planar conformations, primarily syn and anti. MD simulations, often combined with higher-level quantum mechanics calculations, can determine the relative populations and energetic favorability of these states in an aqueous environment, which is crucial for its interaction patterns. nih.gov

Solvent Effects: Simulations explicitly model the surrounding water molecules, providing a realistic view of how solvent interactions influence the molecule's shape and dynamics.

The trajectory from an MD simulation can be analyzed to cluster the conformations, identifying the most probable shapes the molecule adopts in solution, which are likely the "active" conformations that bind to biological targets. researchgate.netnih.gov

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and prevalence of different close contacts that stabilize the crystal packing. For systems involving amino-thiophen-2-yl-acetic acid and its derivatives, this analysis reveals the significant roles played by hydrogen bonds and other weaker interactions.

Detailed investigations into thiophene-containing compounds demonstrate a variety of intermolecular contacts. For instance, in the crystal structure of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a derivative of 2-(thiophen-2-yl)acetic acid, the primary intermolecular contacts are dominated by hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), sulfur-hydrogen (S···H), nitrogen-hydrogen (N···H), and oxygen-hydrogen (O···H) interactions. nih.govacs.org The crystal packing of this particular compound is stabilized by C–H···N and N–H···N hydrogen bonds. nih.gov

In the case of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid, the molecular conformation is stabilized by an intramolecular O—H⋯O hydrogen bond. researchgate.net Its crystal structure features C—H⋯O hydrogen bonds that form chains, with weaker van der Waals forces providing cohesion between these chains. researchgate.net The analysis of various thiophene derivatives consistently shows that H···H, C···H, and O···H contacts are principal contributors to the molecular packing. nih.gov

Below is a data table summarizing the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for several thiophene derivatives, providing a comparative view of the interaction landscape.

| Intermolecular Contact | Contribution in N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (%) nih.govacs.org | Contribution in (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid (%) researchgate.net | Contribution in a Benzothiophene Derivative (%) nih.gov |

| H···H | 21 | 43.2 | 44.6 |

| C···H/H···C | 20 | 18.5 | 29.1 |

| S···H/H···S | 19 | 2.5 | 4.3 |

| N···H/H···N | 14 | - | - |

| O···H/H···O | 12 | 19.9 | 13.6 |

| C···C | - | 0.5 | 4.6 |

| S···C/C···S | - | - | 3.3 |

Quantitative Structure-Activity Relationship (QSAR) and Classification Structure-Activity Relationship (CSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Classification Structure-Activity Relationship (CSAR) models are computational tools essential for modern drug discovery and development. nih.gov These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or property. For derivatives of amino-thiophen-2-yl-acetic acid, QSAR and CSAR studies are instrumental in predicting their potential biological effects and guiding the synthesis of more potent and specific molecules.

QSAR Modeling

QSAR studies on heterocyclic compounds, including thiophene derivatives, have been successfully employed to predict various biological activities such as anticancer, anti-tuberculosis, and antimicrobial effects. scichemj.orgnih.govelsevierpure.com These models are typically developed using Multiple Linear Regression (MLR) or other machine learning algorithms. elsevierpure.com The process involves calculating a wide range of molecular descriptors—physicochemical, topological, and electronic—and then identifying those that have the most significant correlation with the observed biological activity.

For example, a QSAR study on a series of thiourea (B124793) derivatives with anticancer activity identified lipophilicity (LogP), specific bond lengths, and vibrational frequencies as key descriptors. scichemj.org Similarly, a study on thiazolidine-4-one derivatives as anti-tubercular agents found that descriptors related to polarizability, electronegativity, and surface area were positively correlated with activity. nih.gov These findings suggest that for amino-thiophen-2-yl-acetic acid derivatives, descriptors encoding electronic and steric features would likely be important for modeling their biological activity.

The statistical validity of a QSAR model is paramount. Key statistical parameters used for validation include the coefficient of determination (R²), which should be high (typically > 0.6), and the cross-validated coefficient of determination (Q²), which assesses the predictive power of the model. nih.govmdpi.com

CSAR Modeling

While QSAR models predict a continuous variable (like IC₅₀), CSAR models are used for classification tasks, such as predicting whether a compound is active or inactive, or toxic versus non-toxic. A notable CSAR study focused on predicting the genotoxicity of 140 thiophene derivatives. nih.govresearchgate.net This study utilized methods like Linear Discriminant Analysis (LDA) to select the most relevant descriptors and then employed a support vector machine (GS-SVM) to build the classification model. nih.gov The resulting model demonstrated high accuracy in correctly classifying the genotoxicity of the thiophene derivatives. nih.govresearchgate.net

The table below summarizes the methodologies and outcomes of representative QSAR and CSAR studies on thiophene-related structures.

| Study Type | Compound Class | Biological Activity | Modeling Method | Key Descriptors | Model Performance Metrics |

| QSAR | Thiazolidine-4-one derivatives | Anti-tubercular | MLR | MLFER_S, GATSe2, Shal, SpMAD_Dzs | R² = 0.9092 nih.gov |

| QSAR | Xanthone derivatives | Anti-tuberculosis | MLR | Electronic descriptors | R² = 0.726–0.869 nih.gov |

| QSAR | Thiourea derivatives | Anticancer (Liver) | MLR | LogP, bond lengths, vibrational frequency | R² = 0.906 scichemj.org |

| CSAR | Thiophene derivatives | Genotoxicity | LDA, GS-SVM | 7 descriptors selected by LDA | Total Accuracy (GS-SVM) = 92.9% (training set), 92.6% (test set) nih.govresearchgate.net |

These computational approaches provide a theoretical framework for the rational design of novel amino-thiophen-2-yl-acetic acid derivatives. By understanding the structural features that govern intermolecular interactions and biological activity, researchers can more efficiently synthesize compounds with desired therapeutic properties.

Advanced Research on the Biological Activities and Pharmacological Potential of Amino Thiophen 2 Yl Acetic Acid Derivatives

Antimicrobial Activity Studies

Derivatives of amino-thiophen-2-yl-acetic acid have been synthesized and evaluated for their efficacy against a spectrum of microbial pathogens, including bacteria and fungi.

Thiophene (B33073) derivatives have shown notable activity against Gram-positive bacteria. For instance, a series of thiophene-based heterocycles were assessed for their antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. tandfonline.comnih.gov One particular spiro-indoline-oxadiazole derivative demonstrated high activity against C. difficile, with minimum inhibitory concentration (MIC) values ranging from 2 to 4 μg/ml. tandfonline.comnih.gov Interestingly, this compound did not affect the other bacterial strains tested, suggesting a selective mechanism of action. tandfonline.comnih.gov Another study highlighted a thiophene derivative, compound S1, as a potent antibacterial agent against Staphylococcus aureus and Bacillus subtilis, with a reported MIC value of 0.81 µM/ml. nih.gov

In a separate investigation, newly synthesized thiazolidinone derivatives of a tetrahydrobenzothiophene core were screened for their antimicrobial activity. soeagra.com Several of these compounds exhibited moderate to significant activity against the Gram-positive bacteria tested. soeagra.com Similarly, other studies have confirmed the antibacterial potential of various 2-aminothiophene derivatives against strains like Staphylococcus aureus and Bacillus cereus.

The efficacy of amino-thiophen-2-yl-acetic acid derivatives extends to Gram-negative bacteria. In one study, thiophene derivatives 4, 5, and 8 showed MIC50 values between 8 and 32 mg/L for colistin-resistant Escherichia coli. frontiersin.org Time-kill curve assays revealed that compounds 4 and 8 exerted bactericidal effects against these resistant strains. frontiersin.org Furthermore, certain thiophene-based compounds displayed strong effects against a TolC outer membrane protein mutant of E. coli. tandfonline.comnih.gov

Compound S1 from a different study also demonstrated potent antibacterial activity against the Gram-negative bacteria Escherichia coli and Salmonella typhi, with an MIC of 0.81 µM/ml. nih.gov Another research effort found that a specific thiophene derivative was more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov

Several amino-thiophen-2-yl-acetic acid derivatives have been evaluated for their antifungal and antiyeast activities. A series of thiophene-based heterocycles were tested against Candida albicans. tandfonline.comnih.gov In a broader screening, compound S4 was identified as having excellent antifungal activity against both Candida albicans and Aspergillus niger, with an MIC of 0.91 µM/ml. nih.gov Other studies have also reported the antifungal potential of thiophene derivatives against C. albicans. nih.gov

Research into the mechanisms of antimicrobial action of these derivatives suggests that they can interact with key microbial proteins. A molecular docking study proposed that potent thiophene compounds bind to D-alanine ligase protein, an essential enzyme in bacterial cell wall synthesis. tandfonline.comnih.gov Another identified mechanism involves the targeting of outer membrane proteins (OMPs) in Gram-negative bacteria, such as TolC in E. coli. tandfonline.comnih.gov Docking studies have shown a strong binding affinity of thiophene derivatives to OMPs like CarO1 and Omp33 of A. baumannii and OmpW and OmpC of E. coli. frontiersin.org It is believed that the interaction with these proteins disrupts essential cellular processes, leading to bacterial cell death.

Anticancer and Cytotoxic Activity Investigations

The potential of amino-thiophen-2-yl-acetic acid derivatives as anticancer agents has been explored through numerous in vitro studies against various human cancer cell lines.

A novel thiophene derivative, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate), has shown anti-cancer activity on lymphoma, leukemia, and other cancer cell lines. plos.org This compound induced cell death at low micromolar concentrations in a panel of cancer cell lines after 48 hours. plos.org

A series of 2,3-fused thiophene scaffold derivatives were assessed for their cytotoxicity against HeLa and HepG-2 cells. acs.org Compound 480 was identified as a promising candidate with low IC50 values of 12.61 μg/mL in HeLa and 33.42 μg/mL in HepG-2 cells. acs.org Another study synthesized six thiophene derivatives with 2,3-fused scaffolds and evaluated their cytotoxicity in HepG2 and SMMC-7721 cell lines. nih.gov Among these, TP 5 displayed higher activity than the other derivatives and the standard drug paclitaxel. nih.gov

Further research on 2-amino thiophene derivatives demonstrated significant antiproliferative potential in HeLa and PANC-1 cell lines, with some derivatives showing efficacy comparable to or greater than doxorubicin. nih.gov Specifically, derivatives 6CN14 and 7CN09 were highlighted for their superior antiproliferative effects. nih.gov

The cytotoxic activity of other thiophene derivatives has been evaluated against various cancer cell lines, including human lung cancer cell line (A-549), where compound S8 showed effective cytotoxicity. nih.gov Additionally, some thiophene derivatives have been shown to reduce the viability of breast cancer cells (MCF-7) and induce cell cycle arrest. researchgate.net

Interactive Data Table: Cytotoxicity of Amino-thiophen-2-YL-acetic Acid Derivatives Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 Value | Source |

| F8 | CCRF-CEM (Acute Lymphoblastic Leukemia) | 0.805 µM to 3.05 µM | plos.org |

| Compound 480 | HeLa | 12.61 µg/mL | acs.orgresearchgate.net |

| Compound 480 | HepG-2 | 33.42 µg/mL | acs.orgresearchgate.net |

| Compound 471 | HeLa | 23.79 µg/mL | acs.orgresearchgate.net |

| Compound 471 | HepG-2 | 13.34 µg/mL | acs.orgresearchgate.net |

| TP 5 | HepG2, SMMC-7721 | Showed higher activity than paclitaxel | nih.gov |

| Compound S8 | A-549 (Human Lung Cancer) | Effective at 10⁻⁴ M | nih.gov |

| Derivative 8 | HepG-2, Caco-2 | IC50 ≈ 5.9 µg/ml | researchgate.net |

| SB-200 | MCF-7 (Breast Cancer) | IC50 < 30 µmol/l | researchgate.net |

Mechanisms of Antineoplastic Action (e.g., Cell Cycle Arrest, Apoptosis/Necrosis Induction, Enzyme Inhibition)

Derivatives of 2-aminothiophene have demonstrated notable antiproliferative effects, operating through mechanisms that include the disruption of the cell cycle and the induction of programmed cell death.

One study highlighted a particularly promising derivative, 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid, which was identified as a lead compound for inhibiting microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme implicated in both inflammation and cancer. nih.gov This compound, referred to as 2c in the study, was shown to induce cell cycle arrest in the G0/G1 phase in A549 lung cancer cells after 24 hours of exposure. nih.gov Longer exposure times of 48 and 72 hours led to an increase in the subG0/G1 cell population, which is indicative of apoptosis or necrosis. nih.gov

Further research into other 2-aminothiophene derivatives has reinforced their cytostatic and antiproliferative capabilities. A study investigating a series of these compounds found that they interfered with the progression of the cell cycle in HeLa (cervical adenocarcinoma) and PANC-1 (pancreatic adenocarcinoma) cell lines. nih.gov While significant apoptosis was not observed in this particular study, the compounds effectively halted cell growth and multiplication in the HeLa tumor line, suggesting a primary cytostatic mechanism of action. nih.gov

The induction of apoptosis is a key mechanism for many anticancer agents. Research on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives, which share structural similarities with the broader class of heterocyclic compounds, has shown that they can trigger apoptosis. nih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway, are often the target. nih.gov Mcl-1, an anti-apoptotic member of this family, is known to be involved in cell cycle progression and can be targeted to induce cell death in cancer cells. nih.gov

Table 1: Effects of Amino-thiophen-2-YL-acetic Acid Derivatives on Cell Cycle and Apoptosis

| Compound | Cell Line | Mechanism of Action | Source |

|---|---|---|---|

| 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid (2c) | A549 (Lung Cancer) | G0/G1 phase cell cycle arrest; Induction of apoptosis/necrosis | nih.gov |

| Various 2-aminothiophene derivatives | HeLa (Cervical Cancer) | Interference with cell cycle progression; Cytostatic effect | nih.gov |

Selective Cytotoxicity Profiling

A crucial aspect of developing new anticancer agents is ensuring they exhibit selective toxicity towards cancer cells while sparing normal, healthy cells. Derivatives of amino-thiophen-2-yl-acetic acid have shown promise in this regard.

In a study evaluating the antiproliferative activity of several 2-aminothiophene derivatives (compounds 6CN09, 6CN10, 6CN12, 6CN14, 7CN09, and 7CN11 ), it was found that they displayed significant potential against HeLa and PANC-1 cancer cell lines. nih.gov Notably, these compounds had a protective effect on the non-tumor mouse fibroblast cell line (3T3), indicating a degree of selective cytotoxicity. nih.gov The antiproliferative efficacy of some derivatives, such as 6CN14 and 7CN09 , was comparable or even superior to the standard chemotherapeutic drug, doxorubicin. nih.gov

Another study focused on newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives and tested their cytotoxicity against a panel of human tumor cell lines, including colon (HCT-116), lung (A-549), breast (MCF-7), and skin (A-431), as well as normal epithelial cells (RPE-1). The results indicated that the compounds exhibited selective cytotoxicity against the HCT-116 cell line. nih.gov Specifically, compounds 4g, 4a, and 4c demonstrated potent anticancer activity against HCT-116 with IC50 values of 7.1 ± 0.07, 10.5 ± 0.07, and 11.9 ± 0.05 µM/ml, respectively. nih.gov This highlights their potential as safe and potent anticancer drug candidates. nih.gov

Table 2: Selective Cytotoxicity of Amino-thiophen-2-YL-acetic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM/ml) | Normal Cell Line | Effect on Normal Cells | Source |

|---|---|---|---|---|---|

| 4g | HCT-116 (Colon) | 7.1 ± 0.07 | RPE-1 (Epithelial) | Low toxicity | nih.gov |

| 4a | HCT-116 (Colon) | 10.5 ± 0.07 | RPE-1 (Epithelial) | Low toxicity | nih.gov |

| 4c | HCT-116 (Colon) | 11.9 ± 0.05 | RPE-1 (Epithelial) | Low toxicity | nih.gov |

| 6CN14 | HeLa, PANC-1 | Not specified | 3T3 (Fibroblast) | Protective effect | nih.gov |

| 7CN09 | HeLa, PANC-1 | Not specified | 3T3 (Fibroblast) | Protective effect | nih.gov |

Anti-Inflammatory Activity Research

The anti-inflammatory potential of amino-thiophen-2-yl-acetic acid derivatives has been a significant area of investigation, with research focusing on their ability to inhibit key inflammatory mediators.

Inhibition of Inflammatory Mediators (e.g., COX, LOX, mPGES-1)

Cyclooxygenases (COX) and lipoxygenases (LOX) are crucial enzymes in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the production of prostaglandin E2 (PGE2), a potent inflammatory mediator. nih.gov

Research has identified 2-(thiophen-2-yl)acetic acid-based compounds as effective inhibitors of mPGES-1. nih.gov In one study, compounds 1c and 2c demonstrated selective inhibitory activity against mPGES-1 in the low micromolar range. nih.gov The IC50 values for these compounds were 3.4 ± 0.5 μM and 5.9 ± 1.0 μM, respectively. nih.gov The inhibition of mPGES-1 is considered a promising strategy for anti-inflammatory therapy as it selectively blocks the overproduction of PGE2 in pathological conditions without affecting the basal levels of other important prostanoids. nih.gov

Other studies have explored the dual inhibition of COX-2 and 5-LOX by thiophene derivatives. Chalcones, which are polyhydroxylated aromatic compounds, have been investigated for their COX-2 inhibitory activity. sciforum.net Butein, a tetrahydroxychalcone, showed a concentration-dependent inhibitory activity on COX-2. sciforum.net

Furthermore, novel 2-aminoacyl-1,3,4-thiadiazole derivatives have been identified as potent inhibitors of both PGE2 and leukotriene biosynthesis. nih.gov Compounds 3, 6, 7, and 9 from this class showed strong inhibition of PGE2 biosynthesis with IC50 values in the nanomolar range (0.15 ± 0.0 μM to 3.1 ± 0.6 μM). nih.gov

Table 3: Inhibition of Inflammatory Mediators by Thiophene Derivatives

| Compound | Target Enzyme | IC50 | Source |

|---|---|---|---|

| 1c | mPGES-1 | 3.4 ± 0.5 μM | nih.gov |

| 2c | mPGES-1 | 5.9 ± 1.0 μM | nih.gov |

| 3 (2-aminoacyl-1,3,4-thiadiazole) | PGE2 Biosynthesis | 0.2 ± 0.0 μM | nih.gov |

| 7 (2-aminoacyl-1,3,4-thiadiazole) | PGE2 Biosynthesis | 0.15 ± 0.0 μM | nih.gov |

| Butein | COX-2 | 40 ± 8% inhibition at 50 µM | sciforum.net |

Impact on Mast Cell Degranulation

Mast cells play a pivotal role in allergic and inflammatory responses through a process called degranulation, which involves the release of pre-formed mediators like histamine (B1213489). researchgate.net The stabilization of mast cells to prevent degranulation is a key therapeutic strategy for allergic diseases. researchgate.net

While the direct impact of amino-thiophen-2-YL-acetic acid derivatives on mast cell degranulation is not extensively documented in the available research, the broader class of natural products has been widely studied for this activity. researchgate.net Many plant extracts have demonstrated the ability to inhibit histamine release from mast cells, suggesting potential for the treatment of conditions like asthma and atopic dermatitis. researchgate.net A screening assay for mast cell degranulation has been developed to identify novel compounds that can activate or inhibit this process. nih.gov This assay measures the release of β-hexosaminidase, an enzyme located in mast cell granules, as a marker of degranulation. nih.gov There is a clear need for future research to specifically investigate the effects of amino-thiophen-2-YL-acetic acid derivatives using such assays to determine their potential as mast cell stabilizers.

Antioxidant Activity Assays (e.g., ABTS Assay)

The antioxidant capacity of chemical compounds is often evaluated using various assays, with the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay being one of the most common methods. nih.gov This assay measures the ability of a compound to scavenge the stable ABTS•+ radical cation. nih.gov The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the ABTS radicals, or as Trolox Equivalent Antioxidant Capacity (TEAC). nih.gov

The results of ABTS assays are often compared with other methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to get a comprehensive understanding of the antioxidant profile of a compound. nih.gov For instance, IC50 values for antioxidant activity can be determined and compared to standards like Trolox. researchgate.net Future studies employing the ABTS assay are necessary to quantify the antioxidant capacity of amino-thiophen-2-YL-acetic acid and its derivatives.

Antileishmanial Activity of 2-Aminothiophene Derivatives

Leishmaniasis is a neglected tropical disease for which new therapeutic options are urgently needed due to the toxicity and resistance associated with current treatments. nih.gov Derivatives of 2-aminothiophene have emerged as a promising class of compounds with significant antileishmanial activity. nih.govresearchgate.net

One study investigated the antileishmanial activity of the 2-amino-thiophenic derivative SB-200 . This compound was effective in inhibiting the growth of promastigotes of Leishmania braziliensis, Leishmania major, and Leishmania infantum, with IC50 values of 4.25 μM, 4.65 μM, and 3.96 μM, respectively. nih.govresearchgate.net The anti-amastigote activity of SB-200 against L. infantum showed an IC50 of 2.85 μM. nih.govresearchgate.net The compound also demonstrated a good selectivity index, being more toxic to the parasite than to mammalian cells. nih.govresearchgate.net

Another comprehensive study evaluated a series of 2-aminothiophene-indole hybrid derivatives. mdpi.com The results showed that several of these compounds were active against Leishmania amazonensis, with some exhibiting superior activity to the standard drug meglumine (B1676163) antimoniate. mdpi.com The study also highlighted the importance of the chemical structure for the antileishmanial activity, noting that the size of a cycloalkyl ring fused to the thiophene ring influenced the potency. mdpi.com For example, compound 8CN (with an 8-membered ring) showed IC50 values of 1.2 µM and 2.6 µM against promastigotes and amastigotes, respectively. mdpi.com

Table 4: Antileishmanial Activity of 2-Aminothiophene Derivatives

| Compound/Derivative | Leishmania Species | Form | IC50 (µM) | CC50 (µM) (Macrophages) | Selectivity Index (SI) | Source |

|---|---|---|---|---|---|---|

| SB-200 | L. braziliensis | Promastigote | 4.25 | 42.52 | 10.00 | nih.govresearchgate.net |

| SB-200 | L. major | Promastigote | 4.65 | 42.52 | 9.14 | nih.govresearchgate.net |

| SB-200 | L. infantum | Promastigote | 3.96 | 42.52 | 10.74 | nih.govresearchgate.net |

| SB-200 | L. infantum | Amastigote | 2.85 | 42.52 | 14.97 | nih.govresearchgate.net |

| 8CN | L. amazonensis | Promastigote | 1.2 | >25 | >20.8 | mdpi.com |

| 8CN | L. amazonensis | Amastigote | 2.6 | >25 | >9.6 | mdpi.com |

Pharmacophore Exploration and Bioisosteric Substitution Effects

Pharmacophore modeling is a crucial step in rational drug design, identifying the essential structural features required for a molecule's biological activity. For derivatives of amino-thiophen-2-yl-acetic acid, the thiophene ring is recognized as a key bioisostere for the phenyl group, a common moiety in many active drugs. semanticscholar.org This substitution is advantageous as the thiophene core is present in numerous natural and synthetic pharmaceuticals. semanticscholar.org The exploration of bioisosteric replacements aims to create new molecules with similar biological properties to a parent compound, potentially improving activity, modifying pharmacokinetics, or reducing toxicity. cambridgemedchemconsulting.com

In the context of drug design, the replacement of a phenyl group with a thiophene ring is a well-established strategy. semanticscholar.org This is exemplified in the development of inhibitors for various enzymes, where the thiophene moiety can interact with active site residues. researchgate.net The concept of bioisosterism extends to other atomic or group substitutions within the molecule to enhance its therapeutic profile. cambridgemedchemconsulting.com For instance, the strategic placement of different functional groups on the thiophene or amino acid backbone can significantly influence the compound's interaction with its biological target.

Enzyme Inhibition Studies

Derivatives of amino-thiophen-2-yl-acetic acid have been investigated as inhibitors of several key enzymes implicated in various diseases.

Tyrosinase:

Tyrosinase is a critical enzyme in melanin (B1238610) biosynthesis, and its inhibition is a key strategy for treating hyperpigmentation disorders and is also relevant in the food industry to prevent browning. nih.gov Several derivatives of 2-aminothiophene have shown potential as tyrosinase inhibitors. nih.gov For example, a thiophene chalcone (B49325) derivative, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, demonstrated potent competitive inhibition of mushroom tyrosinase with IC50 values significantly lower than the standard inhibitor, kojic acid. nih.gov

Nicotinate Mononucleotide Adenylyltransferase (NMNAT):

NMNAT is an essential enzyme in the NAD+ biosynthesis pathway, making it a potential target for developing new antibiotics. nih.gov While direct inhibition studies of amino-thiophen-2-yl-acetic acid derivatives on NMNAT are not extensively detailed in the provided results, the importance of this enzyme as a target for novel inhibitors is well-recognized. Structural differences between bacterial and human NMNAT isoforms offer a window for the development of selective inhibitors. nih.gov

Human Carbonic Anhydrase (hCA) IX:

Human carbonic anhydrase IX (hCA IX) is a tumor-associated isoform, and its inhibition is a promising approach in cancer therapy. nih.govnih.gov Studies have shown that sulfonamide derivatives incorporating a thiophene ring can act as potent inhibitors of hCA IX. researchgate.netnih.gov For instance, 5-(2-thienylacetamido)-1,3,4-thiadiazole-2-sulfonamide was found to be a highly effective inhibitor of hCA IX. researchgate.net The crystal structure of this compound complexed with a related isoform, hCA II, revealed that the thienyl tail occupies a specific subpocket, a feature that could be exploited to design more isoform-selective inhibitors. researchgate.net

| Enzyme Target | Derivative Type | Key Findings | Reference |

|---|---|---|---|

| Tyrosinase | Thiophene chalcone derivative | Potent competitive inhibition with low IC50 values. | nih.gov |

| Human Carbonic Anhydrase IX | 5-(2-thienylacetamido)-1,3,4-thiadiazole-2-sulfonamide | Highly effective inhibitor. | researchgate.net |

Competitive inhibitors function by binding to the active site of an enzyme, thereby preventing the substrate from binding. nih.gov This mechanism is particularly relevant for amino-thiophen-2-yl-acetic acid derivatives targeting enzymes like tyrosinase. In the case of the potent tyrosinase inhibitor (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, enzyme kinetic studies confirmed its competitive inhibition mechanism. nih.gov Molecular docking studies further supported this by showing that the inhibitor fits well into the active site of tyrosinase. nih.gov The ability of these derivatives to mimic the natural substrate allows them to effectively block the enzyme's catalytic activity.

Analgesic Activity Evaluations

Research has indicated that derivatives of 2-amino-3-ethoxycarbonyl thiophene possess significant analgesic activity. nih.gov Quantitative structure-activity relationship (QSAR) studies have shown a correlation between the lipophilicity and molar refractivity of these compounds and their analgesic effects. nih.gov For a series of eight such compounds, lipophilicity was found to explain 81.9% of the variance in their anti-inflammatory activity, which is often linked to analgesic properties. nih.gov Animal models, such as the acetic acid-induced writhing test, are commonly used to evaluate the peripheral analgesic effects of these compounds. dovepress.comresearchgate.net

| Derivative Class | Evaluation Method | Key Findings | Reference |

|---|---|---|---|

| 2-amino-3-ethoxycarbonyl thiophene derivatives | QSAR analysis | Significant analgesic activity correlated with lipophilicity and molar refractivity. | nih.gov |

| Thiadiazinethione derivative | Acetic acid-induced writhing test, Hot plate test | Significant reduction in abdominal constrictions and anti-nociceptive potential. | dovepress.com |

Stress-Protective Effects

Recent studies have explored the stress-protective properties of derivatives of amino-thiophen-2-yl-acetic acid. One such study focused on sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate. dergipark.org.tr In a model of acute immobilization stress in rats, this compound demonstrated stress-protective effects. dergipark.org.tr The evaluation was based on a complex of behavioral tests and the analysis of markers of the antioxidant-prooxidant system in serum and liver homogenates, such as the levels of diene conjugates, thiobarbituric acid reactants, and the activity of catalase and superoxide (B77818) dismutase. dergipark.org.tr

Derivatization and Functionalization Strategies for Enhanced Bioactivity

Modification of the Acetic Acid Moiety

The carboxylic acid group is a key functional handle for derivatization. Standard chemical transformations can be applied to this moiety to alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy. This modification can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes. Ester derivatives can also serve as prodrugs, which are converted back to the active carboxylic acid form in the body by esterase enzymes.

Cycloaddition Reactions: The carboxylic acid group can participate in more complex reactions, such as iridium-catalyzed asymmetric formal [3 + 2] cycloaddition with vinylcyclopropanes to create highly enantioenriched tetrahydrofurans. This approach highlights the utility of the acid group as a reactive partner in forming complex heterocyclic structures.

Substitution Patterns on the Thiophene (B33073) Ring for Activity Modulation

Altering the substitution pattern on the thiophene ring is a powerful method for modulating biological activity. The introduction of various substituents can influence the molecule's electronic properties, conformation, and interaction with biological targets.

Halogenation and the introduction of aryl groups are common strategies. For instance, the Suzuki-Miyaura reaction has been used to create a series of 4-phenyl-(thiophen-2-yl)acetic acid derivatives to identify inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. nih.gov The nature and position of the substituent on the phenyl ring were found to be critical for inhibitory activity. nih.gov

Similarly, in the development of fungicides, various substituents on the thiophene ring of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were explored. mdpi.com The presence of methyl and cyano groups, along with different substituents on the nicotinamide portion, led to compounds with excellent activity against cucumber downy mildew. mdpi.com Research on 3-substituted thiophene-2-carboxamide derivatives has shown that the type of substituent (amino, hydroxyl, or methyl) significantly impacts antioxidant and antibacterial properties. nih.gov Specifically, 3-amino derivatives displayed more potent activity than their hydroxyl or methyl counterparts. nih.gov

Table 1: Bioactivity of Substituted 2-(Thiophen-2-yl)acetic Acid Derivatives

| Compound | Substitution on Thiophene Ring | Target/Activity | Research Finding |

|---|---|---|---|

| 2a | 4-(4-(4-methylphenylsulfonamido)phenyl)- | mPGES-1 Inhibition | Showed selective inhibitory activity in the low micromolar range. nih.gov |

| 2b | 4-(3-(4-methylphenylsulfonamido)phenyl)- | mPGES-1 Inhibition | Demonstrated inhibitory activity against mPGES-1. nih.govfrontiersin.org |

| 2f | 4-(3-(benzyloxy)phenyl)- | mPGES-1 Inhibition | Exhibited inhibitory effects on the mPGES-1 enzyme. nih.govfrontiersin.org |

| 4f | 5-(5,6-dichloronicotinamido)-3-methyl- | Fungicidal (anti-CDM) | Displayed excellent fungicidal activity with an EC50 of 1.96 mg/L. mdpi.com |

| 7a | 3-amino- | Antioxidant/Antibacterial | Showed significant antioxidant activity and potent antibacterial effects. nih.gov |

Formation of Amide Derivatives

The formation of amide bonds, either by reacting the amino group of the parent compound or the carboxylic acid of a thiophene acetic acid derivative, is a cornerstone of derivatization. This strategy allows for the introduction of a vast array of chemical functionalities, significantly expanding the chemical space and potential for discovering new biological activities.

A common synthetic route involves activating the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride. acs.orgnih.gov This reactive intermediate can then be coupled with an amine to form the desired amide. acs.orgnih.gov For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was synthesized by reacting 2-(thiophen-2-yl)acetyl chloride with 2-aminothiophene-3-carbonitrile (B183302). acs.orgnih.gov This compound was found to possess moderate antioxidant and significant antimicrobial activity. acs.org

The amide bond is a critical functional group in many pharmaceuticals and natural products due to its stability and ability to participate in hydrogen bonding, which is often crucial for target recognition and binding. acs.org

Table 2: Synthesis and Bioactivity of an Amide Derivative

| Derivative Name | Reactants | Bioactivity |

|---|

Incorporation into Hybrid Molecular Structures (e.g., Thiadiazoles, Triazoles, Thiazolidinones, Thienopyridines)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. The amino-thiophen-2-yl-acetic acid scaffold can be incorporated into more complex hybrid structures to access novel biological activities or to create synergistic effects.

Thiadiazoles: Thiophene rings have been successfully coupled with 1,3,4-thiadiazole (B1197879) moieties. For example, a series of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer properties. dovepress.com These syntheses often involve the cyclization of thiophene-containing hydrazonoyl chlorides with dithiocarbamate (B8719985) derivatives. dovepress.com

Thiazoles: The combination of thiophene and thiazole (B1198619) rings has led to the development of potent bioactive compounds. The synthesis of these hybrids can be achieved through Hantzsch thiazole synthesis, reacting α-halocarbonyl compounds (which can be derived from the acetic acid moiety) with thioureas or thioamides. acs.org A specific example is 2-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide, which combines the thiophene and aminothiazole cores with an acetic acid side chain. chemicalbook.com

Thienopyridines: These fused heterocyclic systems can be synthesized from 2-aminothiophene precursors. The starting materials can undergo condensation reactions with various dicarbonyl compounds or their equivalents to construct the pyridine (B92270) ring fused to the thiophene core. semanticscholar.org

This approach of creating hybrid molecules leverages the established biological relevance of heterocycles like thiadiazoles and thiazoles to enhance the therapeutic potential of the parent thiophene compound. dovepress.comacs.org

Prodrug Design and Delivery Systems

For many thiophene derivatives, issues such as poor water solubility or off-target toxicity can limit their therapeutic application. nih.govnih.govacs.org Prodrug design and advanced delivery systems offer strategies to overcome these limitations. nih.govnih.govacs.org

A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in the body to release the active drug. nih.gov For amino-thiophen-2-yl-acetic acid, the carboxylic acid and amino groups are ideal handles for prodrug modification.

Ester Prodrugs: As mentioned, esterification of the carboxylic acid can improve membrane permeability and mask the acidic group until it is hydrolyzed by esterases in the body. nih.govnih.gov

Amino Acid Conjugates: Linking amino acids to the parent drug can utilize amino acid transporters to enhance absorption. nih.gov

Beyond the prodrug approach, nano-delivery systems are being developed to improve the therapeutic profile of thiophene-based drugs. nih.govnih.govacs.org

Nanoparticle Encapsulation: Encapsulating a cytotoxic thiophene derivative within nanoparticles, such as those made from human serum albumin (HSA) or polymers, can improve its solubility, provide sustained release, and reduce systemic toxicity. nih.gov

Targeted Delivery: These nanoparticles can be further functionalized with targeting ligands, such as folic acid (FA), that bind to receptors overexpressed on the surface of cancer cells. nih.govacs.orgresearchgate.net This strategy enhances the selective delivery of the drug to the tumor site, increasing efficacy while minimizing damage to healthy tissues. nih.govacs.orgresearchgate.net For example, a thiophene derivative (Compound 480) was loaded into folic acid-coated nanoparticles, which improved its water solubility and enhanced its uptake by cancer cells. nih.govacs.orgresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Amino-thiophen-2-YL-acetic acid |